![molecular formula C21H25N2O+ B229370 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229370.png)
3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a cyclohexyloxy group attached to a benzimidazole ring, which is further substituted with a benzyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium typically involves the reaction of benzimidazole derivatives with cyclohexyloxy methyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can also be employed to enhance the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the cyclohexyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive benzimidazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-[(Cyclohexyloxy)methyl]piperidine: Similar in structure but contains a piperidine ring instead of a benzimidazole ring.
2-[(Cyclohexyloxy)methyl]benzimidazole: Similar structure with a different substitution pattern on the benzimidazole ring.
Uniqueness: 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexyloxy group and a benzyl group on the benzimidazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H25N2O+ |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-benzyl-3-(cyclohexyloxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C21H25N2O/c1-3-9-18(10-4-1)15-22-16-23(21-14-8-7-13-20(21)22)17-24-19-11-5-2-6-12-19/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12,15,17H2/q+1 |
InChI Key |
YFMPGPLBZBXXIO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OCN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)OCN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


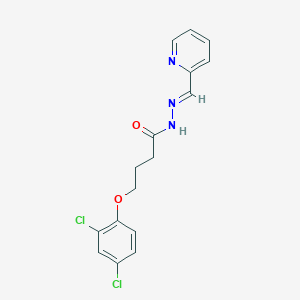
![5-[(2-Aminophenyl)imino]-3,3-dimethylcyclohexanone](/img/structure/B229289.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229292.png)
![8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229294.png)
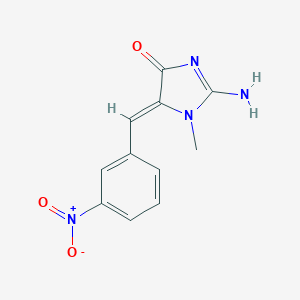
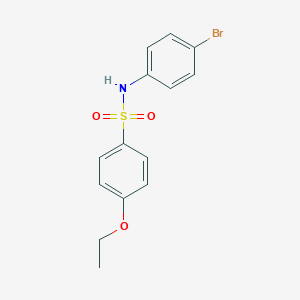
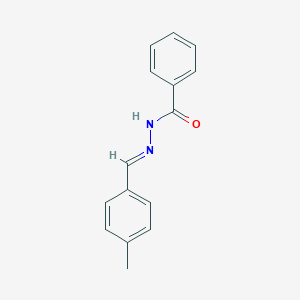
![N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide](/img/structure/B229307.png)
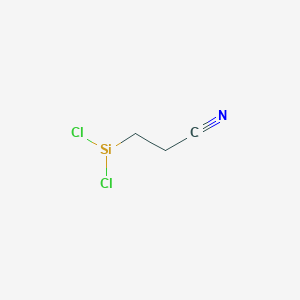
![3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229374.png)




